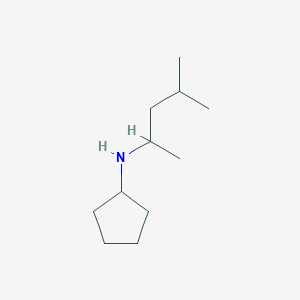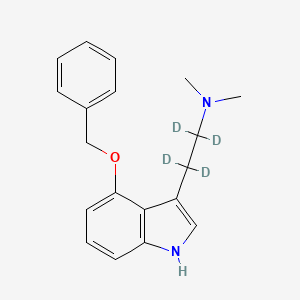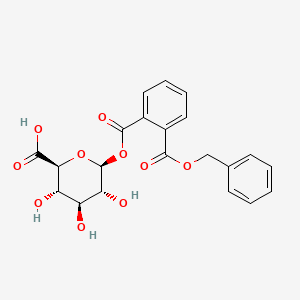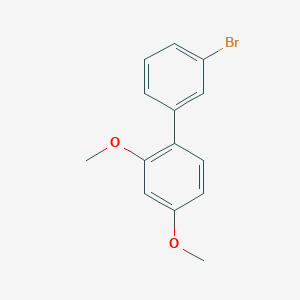
3'-Bromo-2,4-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-2,4-dimethoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3’ position and two methoxy groups at the 2 and 4 positions on the biphenyl structure. Biphenyl compounds are known for their versatility in various chemical reactions and their applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl typically involves the bromination of 2,4-dimethoxybiphenyl. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 3’ position.
Industrial Production Methods: Industrial production of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, or reduced to form hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroxylated biphenyls.
Scientific Research Applications
3’-Bromo-2,4-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drug candidates with therapeutic properties.
Materials Science: Utilized in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.
Comparison with Similar Compounds
3,3’-Dibromo-1,1’-biphenyl: Similar structure but with two bromine atoms.
2,4-Dimethoxy-1,1’-biphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3,3’-Dimethoxy-1,1’-biphenyl: Similar methoxy substitution but different bromine position.
Uniqueness: 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct reactivity and properties. This unique structure allows it to participate in selective chemical reactions and makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
1516409-04-3 |
|---|---|
Molecular Formula |
C14H13BrO2 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9H,1-2H3 |
InChI Key |
GTJFGMCTJSIGBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


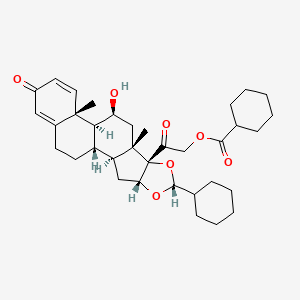

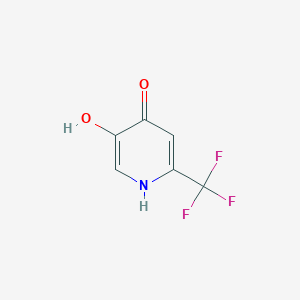
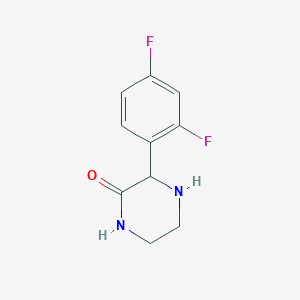
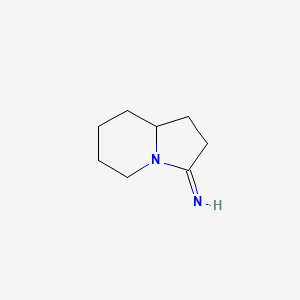
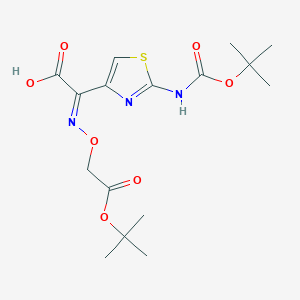
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
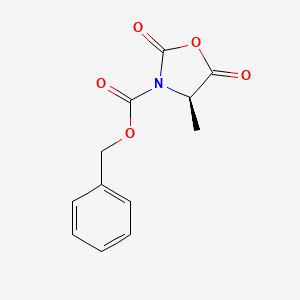
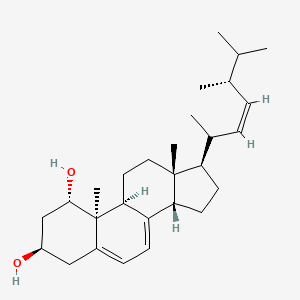

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
